Superior Cytotoxicity Against Leukemia and Hepatoma Cells Compared to Tomenphantopin-D
Molephantin displays significantly greater cytotoxic potency than its close analog tomenphantopin-D in a direct, head-to-head comparison. Against the human myeloid leukemia cell line K562, molephantin has an IC50 of 7.9 μM, while tomenphantopin-D has an IC50 of 44.8 μM [1]. Against the human hepatoma cell line SMMC-7221, molephantin's IC50 is 5.8 μM, versus 11.2 μM for tomenphantopin-D [1]. This demonstrates molephantin is 5.7-fold and 1.9-fold more potent, respectively. Notably, other in-class compounds, tomenphantopin-C, -E, and -F, are reported as inactive in these same assays [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.9 μM (K562); IC50 = 5.8 μM (SMMC-7221) |
| Comparator Or Baseline | Tomenphantopin-D: IC50 = 44.8 μM (K562); IC50 = 11.2 μM (SMMC-7221) |
| Quantified Difference | Molephantin is 5.7-fold more potent on K562 cells and 1.9-fold more potent on SMMC-7221 cells. |
| Conditions | Human myeloid leukemia cell line K562 and human hepatoma cell line SMMC-7221; sourced from commercial vendors. |
Why This Matters
For researchers focused on leukemia or liver cancer, or those conducting structure-activity relationship (SAR) studies on germacranolides, molephantin provides substantially higher potency than the closest active analog, tomenphantopin-D, which directly impacts experimental design and potential for therapeutic development.
- [1] Nanyang Technological University & Nanyang Herbs Pte. Ltd. (2025). MOLEPHANTIN DERIVATIVES USEFUL IN THE TREATMENT OF CANCER (U.S. Patent Application No. 18/556616). View Source
